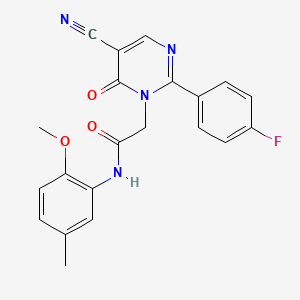

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3/c1-13-3-8-18(29-2)17(9-13)25-19(27)12-26-20(14-4-6-16(22)7-5-14)24-11-15(10-23)21(26)28/h3-9,11H,12H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFERBLUCLXSWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a cyano group and a fluorophenyl moiety, suggest diverse biological activities, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 347.36 g/mol. The presence of functional groups such as the cyano and fluorophenyl enhances its lipophilicity and reactivity, which are critical for interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within cellular pathways. The cyano group increases the compound's lipophilicity, facilitating cellular uptake, while the fluorophenyl moiety may enhance binding affinity through hydrophobic interactions. This interaction can inhibit enzyme activity, potentially disrupting critical cellular processes associated with disease states.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

- Antimicrobial Properties : The compound has potential activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. A comparative analysis of similar pyrimidine derivatives revealed significant variations in their IC50 values against specific pathogens.

Table: Biological Activity Data of Related Compounds

| Compound | Target Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| A | Fusarium oxysporum | 0.42 ± 0.16 | |

| B | Agrobacterium tumefaciens | NA | |

| C | Pectobacterium carotovorum | NA | |

| D | Cancer Cell Lines | Varies | Ongoing Research |

Note : NA = Not Active

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyrimidine Core : Utilizing readily available starting materials through nucleophilic substitution reactions.

- Introduction of Functional Groups : Employing techniques such as refluxing or microwave-assisted synthesis to optimize yields.

- Purification : Techniques like column chromatography are used to achieve high purity levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide derivatives reported in crystallographic, synthetic, and pharmacological studies. Below is a detailed comparison based on substituent effects, physicochemical properties, and functional group variations.

Substituent Analysis of the Pyrimidinone Core

- Target Compound: 5-Cyano and 4-fluorophenyl groups at positions 5 and 2, respectively.

- Compound from : Features a 4-ethyl group and a thioether linkage (-S-) instead of the oxygen bridge in the target compound. The ethyl group increases lipophilicity, while the thioether may reduce metabolic stability compared to the oxygen analog .

- Compound from : Contains a 4-methyl substituent and a thio linkage. The methyl group modestly enhances steric bulk without significantly altering electronic properties, as evidenced by its NMR spectrum (δ 2.21 ppm for CH3) .

Acetamide Moieties and Aromatic Substitutions

- Target Compound : The 2-methoxy-5-methylphenyl group introduces both electron-donating (methoxy) and hydrophobic (methyl) effects. This combination may improve membrane permeability compared to purely polar substituents.

- Compound from : Includes analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, where the naphthyl group significantly increases hydrophobicity. Such bulky substituents may hinder solubility but enhance target engagement in lipophilic environments .

- Compound from : Attached to a 4-phenoxy-phenyl group, introducing an ether linkage. This structural feature balances polarity and rigidity, as reflected in its moderate melting point (224–226°C) .

Physicochemical and Spectroscopic Properties

A comparative table synthesizes key data from analogous compounds:

Implications of Structural Variations

- Electron-Withdrawing Groups (EWGs): The target’s 5-cyano group likely enhances reactivity and binding compared to ethyl or methyl substituents in analogs.

- Aromatic Substitutions: The 2-methoxy-5-methylphenyl group in the target may offer superior solubility over naphthyl or phenoxy-phenyl groups due to balanced polarity.

- Linkage Type : Oxygen bridges (as in the target) generally confer higher metabolic stability than thioether linkages, which are prone to oxidation .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis requires multi-step reactions, including nucleophilic substitutions and amide couplings. Key parameters include:

- Reagent selection : Bromine, acetic anhydride, and catalysts (e.g., DCC for amide coupling) .

- Solvent systems : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .

- Temperature control : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid decomposition .

- Purity monitoring : TLC and HPLC are used to track reaction progress, with yields typically ranging from 50% to 70% .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural validation relies on:

Q. What biological activity has been reported for this compound?

Preliminary studies suggest:

- Enzyme inhibition : The pyrimidinone core may target kinases or proteases, with IC values in the micromolar range .

- Receptor modulation : Fluorophenyl and methoxy groups enhance binding to G-protein-coupled receptors (GPCRs) .

- Cellular assays : Evaluated in cancer cell lines (e.g., MCF-7) for antiproliferative activity .

Q. How can researchers assess the compound’s solubility and stability?

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 7.4) for biological assays .

- Stability : Accelerated degradation studies under varying pH (2–9) and temperature (4–40°C) using HPLC monitoring .

Advanced Research Questions

Q. What strategies are employed to elucidate the compound’s mechanism of action?

- Target profiling : Use computational docking (AutoDock Vina) and molecular dynamics simulations to predict binding sites .

- Kinetic assays : Measure enzyme inhibition constants () via fluorogenic substrates .

- CRISPR screening : Identify gene knockouts that reverse compound efficacy in cell-based models .

Q. How do structural modifications impact its pharmacological profile?

Structure-activity relationship (SAR) studies highlight:

- Fluorophenyl group : Enhances metabolic stability and target affinity .

- Methoxy substituents : Improve solubility but may reduce blood-brain barrier penetration .

- Pyrimidinone core : Critical for hydrogen bonding with catalytic residues (e.g., in kinases) . Comparative data from analogs (e.g., chloro vs. methoxy derivatives) are tabulated in recent literature .

Q. How should researchers address contradictions in reported biological data?

- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CellTiter-Glo®) .

- Off-target screening : Employ proteome-wide platforms (e.g., KINOMEscan) to identify nonspecific interactions .

- Meta-analysis : Cross-reference data from PubChem and ChEMBL to resolve discrepancies .

Q. What crystallographic methods are suitable for resolving its 3D structure?

- Single-crystal X-ray diffraction : Use SHELX for structure refinement; data collection at 100 K improves resolution .

- Key parameters : Bond lengths (1.3–1.5 Å for C-N) and angles (120° for aromatic rings) align with DFT calculations .

Q. How does this compound compare to analogs in targeting specific disease pathways?

- Anticancer activity : Superior to simpler acetamides (e.g., 5-chloro-N-(p-tolyl)acetamide) due to pyrimidinone-mediated apoptosis .

- Neuroinhibition : Outperforms furan derivatives in GABA receptor binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.